molecular formula C3F7NO B1621276 1,1,1,2,3,3,3-Heptafluoro-2-nitrosopropane CAS No. 422-98-0

1,1,1,2,3,3,3-Heptafluoro-2-nitrosopropane

Cat. No. B1621276
CAS RN: 422-98-0
M. Wt: 199.03 g/mol
InChI Key: WOJKTSOYJLOODF-UHFFFAOYSA-N
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Description

1,1,1,2,3,3,3-Heptafluoro-2-nitrosopropane is a colorless and odorless gaseous halocarbon . It finds common use as a gaseous fire suppression agent due to its fire-extinguishing properties .


Synthesis Analysis

The synthesis of this compound involves the reaction of 1,1,1,2,3,3,3-heptafluoropropanol with a nitrosating agent . The resulting product is heptafluoro-2-nitrosopropane .


Molecular Structure Analysis

The molecular formula of 1,1,1,2,3,3,3-Heptafluoro-2-nitrosopropane is CFNO , with an average mass of 199.027 Da and a monoisotopic mass of 198.986816 Da .


Chemical Reactions Analysis

This compound primarily functions as a fire suppressant. When released into a fire-affected area, it inhibits combustion by disrupting the free radical chain reactions that sustain the fire. It does so by removing heat and interfering with the chemical processes involved in combustion .


Physical And Chemical Properties Analysis

  • Global Warming Potential : Low

Scientific Research Applications

Synthesis of Perfluorinated Azoxyalkanes

1,1,1,2,3,3,3-Heptafluoro-2-nitrosopropane reacts with diphenyldiazomethane in diethyl ether at -78 °C to yield perfluoro-1,1′-azoxypropane quantitatively, alongside benzophenone. This process provides a convenient synthesis route for perfluorinated azoxyalkanes, highlighting the compound's utility in creating specialized perfluorinated compounds with potential applications in materials science and chemical engineering (Banks, Flowers, & Haszeldine, 1979).

Preparation and Conversion to Chloropentafluoroacetone Oxime

The preparation of 1,1,1,2,3,3,3-Heptafluoro-2-nitrosopropane and its conversion to chloropentafluoroacetone oxime demonstrate the compound's versatility. Starting from CF3CF=CF2, this pathway involves several steps, including treatment with NOCl, to produce the nitroso-compound and its subsequent conversion, showcasing potential applications in synthetic chemistry for producing fluorinated ketones and oximes (Banks, Dickinson, Morrissey, & Richards, 1984).

Generation from Perfluoroacyl Nitrites

Heptafluoro-1-nitrosopropane can also be generated from perfluoroacyl nitrites, which are prepared in high yield by reacting silver perfluoroalkanecarboxylates with nitrosyl chloride. This method underscores the compound's potential in generating nitroso compounds from readily available perfluoroacyl precursors, which could have implications in developing novel fluorinated materials or intermediates in organic synthesis (Banks, Barlow, Haszeldine, & McCreath, 1966).

Catalytic Dehydrofluorination Studies

Although not directly involving 1,1,1,2,3,3,3-Heptafluoro-2-nitrosopropane, research on catalytic dehydrofluorination of related fluorinated compounds like 1,1,1,3,3-pentafluoropropane provides insight into potential catalytic processes that could modify or utilize heptafluoro-2-nitrosopropane. Such studies can inform the development of catalytic systems for manipulating fluorinated compounds for various industrial and research applications (Luo, Song, Jia, Pu, Lu, & Luo, 2018).

Mechanism of Action

Upon activation, 1,1,1,2,3,3,3-Heptafluoro-2-nitrosopropane undergoes a phase transition from a liquid to a gas. As a gas, it rapidly disperses throughout the enclosed space , effectively lowering the oxygen concentration and extinguishing the fire. Its mechanism of action involves both physical cooling and chemical inhibition .

Safety and Hazards

  • Environmental Impact : It has a negligible impact on the ozone layer .

properties

IUPAC Name

1,1,1,2,3,3,3-heptafluoro-2-nitrosopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3F7NO/c4-1(11-12,2(5,6)7)3(8,9)10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJKTSOYJLOODF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)(N=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379278
Record name Perfluoro-2-nitrosopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,2,3,3,3-Heptafluoro-2-nitrosopropane

CAS RN

422-98-0
Record name Perfluoro-2-nitrosopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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